molecular formula C20H40O3 B3156373 12-Hydroxystearic acid ethyl ester CAS No. 82807-36-1

12-Hydroxystearic acid ethyl ester

Cat. No.: B3156373
CAS No.: 82807-36-1
M. Wt: 328.5 g/mol
InChI Key: FAUQJFRSOKONGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-Hydroxystearic acid ethyl ester is a useful research compound. Its molecular formula is C20H40O3 and its molecular weight is 328.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

12-Hydroxystearic acid ethyl ester plays a crucial role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved is lipase, which catalyzes the hydrolysis of ester bonds in lipids, including this compound. This interaction is essential for the breakdown and utilization of this compound in metabolic processes .

Additionally, this compound can interact with fatty acid-binding proteins (FABPs), which facilitate the transport of fatty acids within cells. These interactions are vital for the proper distribution and utilization of fatty acids in cellular processes .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in lipid metabolism, leading to changes in the levels of key metabolic enzymes .

Moreover, this compound can impact cell signaling pathways, such as the peroxisome proliferator-activated receptor (PPAR) pathway, which plays a critical role in regulating lipid metabolism and energy homeostasis . These effects highlight the importance of this compound in maintaining cellular function and metabolic balance.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For example, it can act as an inhibitor or activator of certain enzymes involved in lipid metabolism, thereby modulating their activity and affecting metabolic pathways .

Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression of genes involved in various cellular processes, including lipid metabolism and energy homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions, such as exposure to high temperatures or oxidative stress .

Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects include changes in lipid metabolism, gene expression, and cellular signaling pathways, which can persist even after the compound has been metabolized or degraded .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound can have beneficial effects on lipid metabolism and energy homeostasis, while higher doses may lead to toxic or adverse effects .

Studies have shown that there is a threshold effect for this compound, where low to moderate doses can improve metabolic parameters, but high doses can cause toxicity and adverse effects, such as liver damage and inflammation . These findings underscore the importance of careful dosage management in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to lipid metabolism. It interacts with enzymes such as lipases and acyl-CoA synthetases, which are essential for the breakdown and utilization of fatty acids .

Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes and regulatory proteins involved in lipid metabolism. These interactions are crucial for maintaining metabolic balance and energy homeostasis in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Fatty acid-binding proteins (FABPs) play a key role in facilitating the intracellular transport of this compound, ensuring its proper distribution and utilization in cellular processes .

Moreover, this compound can accumulate in certain tissues, such as adipose tissue and the liver, where it can be stored and utilized as an energy source

Subcellular Localization

The subcellular localization of this compound is influenced by various factors, including its chemical properties and interactions with cellular components. This compound can be found in different cellular compartments, such as the cytoplasm, endoplasmic reticulum, and lipid droplets .

Post-translational modifications and targeting signals can direct this compound to specific organelles, where it can exert its effects on cellular function and metabolism . Understanding these localization patterns is crucial for elucidating the molecular mechanisms and physiological roles of this compound.

Properties

IUPAC Name

ethyl 12-hydroxyoctadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O3/c1-3-5-6-13-16-19(21)17-14-11-9-7-8-10-12-15-18-20(22)23-4-2/h19,21H,3-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUQJFRSOKONGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901002917
Record name Ethyl 12-hydroxyoctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901002917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82807-36-1
Record name Ethyl 12-hydroxyoctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901002917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
12-Hydroxystearic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
12-Hydroxystearic acid ethyl ester
Reactant of Route 3
Reactant of Route 3
12-Hydroxystearic acid ethyl ester
Reactant of Route 4
Reactant of Route 4
12-Hydroxystearic acid ethyl ester
Reactant of Route 5
Reactant of Route 5
12-Hydroxystearic acid ethyl ester
Reactant of Route 6
Reactant of Route 6
12-Hydroxystearic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.